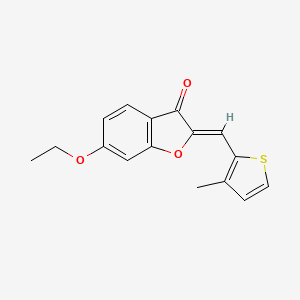
(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C16H14O3S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. The biological activity of this compound has garnered attention due to its potential applications in pharmacology, particularly in the inhibition of various enzymes and its cytotoxic effects against different cancer cell lines.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with an ethoxy group and a thiophene moiety, which are critical for its biological activities.
Enzyme Inhibition
Recent studies have indicated that benzofuran derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly the MAO-A isoenzyme. For instance, a related study showed that certain benzofuran-thiazolylhydrazone derivatives had IC50 values as low as 0.073 μM for MAO-A inhibition, suggesting a strong potential for this compound to exhibit similar properties due to structural similarities .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines, including K562 (human leukemia) and NIH3T3 (mouse embryonic fibroblast) cells. The MTT assay results indicated that some derivatives of benzofuran compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For example, one study reported that specific benzofuran derivatives reduced cell viability by approximately 13% in K562 cells, highlighting their potential as anticancer agents .
The mechanism through which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in targeted cancer cells. This is supported by findings that increased ROS levels correlate with enhanced apoptotic activity in treated cells .
Case Study 1: MAO-A Inhibition
In a comparative study involving various thiazole-hydrazine derivatives, compounds similar to this compound were shown to have selective inhibition against MAO-A with significant selectivity indexes. This suggests that modifications to the benzofuran structure can enhance enzyme binding affinity and selectivity .
Case Study 2: Anticancer Activity
Another study investigated the antiproliferative effects of newly synthesized benzofuran derivatives on K562 cells. The results demonstrated that specific modifications in the substituents on the benzene ring significantly influenced both cytotoxicity and apoptotic induction. The findings indicated that compounds with ethoxy or methylthio groups exhibited enhanced activity compared to their unsubstituted counterparts .
Summary of Findings
| Activity | IC50 Value | Cell Line | Effect |
|---|---|---|---|
| MAO-A Inhibition | 0.073 μM | - | Strong inhibitory activity |
| Cytotoxicity | - | K562 | 13% reduction in viability |
| Apoptotic Induction | - | K562 | Increased ROS levels |
Eigenschaften
IUPAC Name |
(2Z)-6-ethoxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3S/c1-3-18-11-4-5-12-13(8-11)19-14(16(12)17)9-15-10(2)6-7-20-15/h4-9H,3H2,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDDDGMMPNQCIL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














